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molecular formula C7H9BrN2O B1523255 5-Bromo-2-ethoxypyridin-3-amine CAS No. 886373-00-8

5-Bromo-2-ethoxypyridin-3-amine

Cat. No. B1523255
M. Wt: 217.06 g/mol
InChI Key: IQPXDUNQMPRRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388189B2

Procedure details

5-Bromo-2-ethoxy-3-nitropyridine (805 mg, 3.26 mmol), ammonium chloride (732 mg, 13.68 mmol) and powdered iron (764 mg, 13.68 mmol) were suspended in EtOH (3.4 ml) and water (3.4 ml) and stirred for 90 min at 100° C. The reaction mixture was filtered through Celite after dilution with EtOH. The solvent was evaporated under reduced pressure, water was added and the mixture neutralised to pH=6 with sodium carbonate and extracted with dichloromethane (×3). The organic phase was washed successively with water and brine, dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. 708 mg (83% yield, 92% purity) of the titled compound were obtained and used in the next synthetic step without further purification.
Quantity
805 mg
Type
reactant
Reaction Step One
Quantity
732 mg
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Four
Name
Quantity
764 mg
Type
catalyst
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:11]([O-])=O)[C:5]([O:8][CH2:9][CH3:10])=[N:6][CH:7]=1.[Cl-].[NH4+].O>CCO.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:11])[C:5]([O:8][CH2:9][CH3:10])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
805 mg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OCC)[N+](=O)[O-]
Step Two
Name
Quantity
732 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
3.4 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
3.4 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
764 mg
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite after dilution with EtOH
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (×3)
WASH
Type
WASH
Details
The organic phase was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OCC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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